Biological Sources and Technical Analysis of 9-Angeloylretronecine in Boraginaceae
Biological Sources and Technical Analysis of 9-Angeloylretronecine in Boraginaceae
[1][2][3]
Executive Summary
9-Angeloylretronecine represents a specific structural subclass of pyrrolizidine alkaloids (PAs) characterized by a retronecine necine base esterified at the C-9 position with angelic acid. While often overshadowed by more complex macrocyclic diesters (e.g., senecionine) or open-chain diesters (e.g., echimidine), this monoester serves as both a biosynthetic intermediate and a distinct chemotaxonomic marker within the Boraginaceae family.
For drug development professionals, understanding the occurrence of 9-Angeloylretronecine is critical not only for natural product discovery but for rigorous safety profiling. As a retronecine derivative, it possesses the 1,2-unsaturated necine system required for metabolic activation into hepatotoxic pyrroles. This guide synthesizes the biological distribution, biosynthetic origins, and isolation protocols for this compound, prioritizing data integrity and reproducible science.
Part 1: Chemotaxonomy and Biological Sources[3]
The distribution of 9-Angeloylretronecine in Boraginaceae is non-uniform. It appears predominantly in the tribes Lithospermeae and Boragineae. Unlike the Asteraceae family, where PAs are often sequestered as N-oxides of macrocyclic diesters, Boraginaceae species frequently accumulate open-chain mono- and diesters.
The following table aggregates confirmed biological sources where 9-Angeloylretronecine has been identified either as a major alkaloid or a significant minor component.
Table 1: Confirmed Boraginaceae Sources of 9-Angeloylretronecine[1][3][4]
| Genus | Species | Tissue Source | Co-occurring Alkaloids | Reference |
| Alkanna | Alkanna orientalis | Roots, Aerial parts | 7-Angeloylretronecine, Triangularine | [1, 2] |
| Alkanna | Alkanna tinctoria | Roots | 7-Angeloylretronecine, 9-Tigloylretronecine | [2] |
| Echium | Echium glomeratum | Whole Plant | Echimidine, Echiumine | [3] |
| Echium | Echium leiocarpa | Aerial parts | Intermedine, 3'-Acetylintermedine | [4] |
| Cerinthe | Cerinthe minor | Aerial parts | 9-Angeloyl-7-viridiflorylretronecine (diester form) | [2] |
| Symphytum | Symphytum spp.[1][2][3] | Roots | Intermedine, Lycopsamine (often as precursors) | [5] |
Technical Note: Isomeric differentiation is vital. 9-Angeloylretronecine is the (Z)-isomer esterified at C-9. Its (E)-isomer counterpart is 9-Tigloylretronecine.[2] Analytical methods must resolve these geometric isomers, as they frequently co-occur in Alkanna species.
Part 2: Biosynthetic Mechanistics
The formation of 9-Angeloylretronecine follows the classic PA biosynthetic pathway, diverging at the acylation stage. The necine base, retronecine, is derived from L-ornithine/L-arginine via putrescine and homospermidine. The critical step for this specific target is the regioselective acylation of the C-9 hydroxyl group by an angeloyl-CoA donor.
Pathway Logic
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Necine Base Formation: Homospermidine synthase (HSS) catalyzes the formation of homospermidine, the first committed step.
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Cyclization: Oxidative cyclization yields the pyrrolizidine core (trachelanthamidine/isoretronecanol).
-
Hydroxylation & Desaturation: Specific P450 enzymes introduce the 1,2-double bond and C-7 hydroxyl to form Retronecine.
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Acylation: A BAHD-family acyltransferase transfers the angeloyl moiety (from Isoleucine metabolism) to the C-9 position.
Visualization: Biosynthetic Pathway
Figure 1: Biosynthetic route from L-Ornithine to 9-Angeloylretronecine showing key enzymatic checkpoints.
Part 3: Extraction and Isolation Protocols
Extracting 9-Angeloylretronecine requires addressing two chemical realities:
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N-Oxide Co-occurrence: In Boraginaceae, PAs exist largely as N-oxides (polar, water-soluble). Direct organic solvent extraction often misses the N-oxide fraction.
-
Ester Stability: The allylic ester at C-9 is susceptible to hydrolysis under strong alkaline conditions or enzymatic cleavage.
Self-Validating Protocol: Acid-Base Partition with Zinc Reduction
This protocol incorporates a reduction step to convert all N-oxides to tertiary bases, ensuring total alkaloid recovery.
Reagents Required[2]
-
Methanol (HPLC Grade)
-
Sulfuric Acid (0.5 M)
-
Zinc Dust (Activated)
-
Ammonia (25%)
-
Chloroform or Dichloromethane (DCM)
-
Internal Standard: Heliotrine (if available) or Caffeine.
Step-by-Step Methodology
-
Initial Extraction (Maceration):
-
Homogenize 50g of dried plant material (Alkanna or Echium roots).
-
Extract with 500mL Methanol for 24 hours at room temperature.
-
Validation: Repeat extraction 2x. Combine filtrates. Evaporate MeOH to dryness under reduced pressure (Rotavap < 40°C).
-
-
Acid Dissolution & Lipophilic Wash:
-
Resuspend the crude residue in 100mL 0.5 M H₂SO₄.
-
Partition with 50mL Hexane or Petroleum Ether (3x) to remove chlorophyll and lipids. Discard the organic layer.
-
Causality: PAs remain protonated (salt form) in the acid phase; lipids are removed.
-
-
N-Oxide Reduction (The Critical Step):
-
Add 2g of Zinc dust to the acidic aqueous phase.
-
Stir for 4-6 hours at room temperature.
-
Validation: Spot a chemically reduced aliquot on TLC against an N-oxide standard to confirm disappearance. Filter off excess Zinc.
-
-
Basification & Alkaloid Recovery:
-
Adjust pH of the filtrate to 9-10 using 25% Ammonia (on ice to prevent hydrolysis).
-
Immediately extract with Chloroform or DCM (4 x 50mL).
-
Causality: High pH deprotonates the amine, rendering the PA lipophilic. Immediate extraction prevents ester hydrolysis.
-
-
Purification:
-
Dry combined organic layers over anhydrous Na₂SO₄.
-
Evaporate to yield "Total Tertiary Alkaloid Fraction".
-
Isolate 9-Angeloylretronecine via Prep-HPLC (C18 Column, Gradient Water/Acetonitrile + 0.1% Formic Acid).
-
Visualization: Extraction Workflow
Figure 2: Optimized Acid-Base partition workflow including Zinc reduction for total alkaloid recovery.
Part 4: Toxicological & Pharmacological Implications[5]
For drug development, 9-Angeloylretronecine presents a dual profile: a potential lead scaffold and a safety liability.
Mechanism of Hepatotoxicity
Like other 1,2-unsaturated PAs, 9-Angeloylretronecine is a pro-toxin.
-
Bioactivation: Cytochrome P450 enzymes (CYP3A4 in humans) oxidize the necine base to a pyrrolic ester (dehydro-PA).
-
Alkylation: The pyrrolic ester is a highly reactive electrophile. It releases the angelic acid anion to generate a carbocation at C-7 or C-9.
-
Adduct Formation: This carbocation alkylates DNA bases and liver proteins, leading to veno-occlusive disease (VOD) and potential genotoxicity.
Regulatory Thresholds
Current EMA and FDA guidance strictly limits PA intake.
-
Limit: < 1.0 µ g/day (cumulative PAs) for herbal products.
-
Relevance: If using Boraginaceae extracts for cosmetic or therapeutic purposes (e.g., Alkanna for dye, Symphytum for wound healing), rigorous quantification of 9-Angeloylretronecine is mandatory.
References
-
Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98.
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El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282.
-
MedChemExpress. (2024). 9-Angeloylretronecine Product Information. MCE Catalog.
-
Hartmann, T., & Witte, L. (1995).[4] Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. Alkaloids: Chemical and Biological Perspectives, 9, 155-233.
-
Stegelmeier, B. L., et al. (1999). Pyrrolizidine alkaloid plants, metabolism and toxicity.[1][5][2][3][6] Journal of Natural Toxins, 8(1), 35-52.
Sources
- 1. (PDF) Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [academia.edu]
- 2. plants.sdsu.edu [plants.sdsu.edu]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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